Cas no 1463-10-1 (5-Methyluridine)
5-Methyluridine Chemical and Physical Properties
Names and Identifiers
-
- 5-Methyluridine
- Ribosylthymine
- 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
- Methyleugenol
- Ribothymidine
- 5-Me-U
- Methyluridine
- 5-methyuridine
- THYMINERIBOSIDE
- 5-methyl-uridin
- URIDINE, 5-METHYL-
- 5-METHYL-D-URIDINE
- CHEBI:45996
- J-700101
- 5-methyl-1-beta-D-ribofuranosyl-2,4(1H,3H)-Pyrimidinedione
- bmse000759
- ZS1409014A
- BP-58644
- SCHEMBL29298
- DTXSID20163348
- CHEBI:30821
- .beta.-D-Ribofuranosylthymine
- beta-delta-Ribofuranoside thymine-1
- 1-.BETA.-D-RIBOFURANOSYLTHYMINE 2,4(1H,3H)-PYRIMIDINEDIONE, 5-METHYL-1-.BETA.-D-RIBOFURANOSYL-
- s6156
- 1-b-D-Ribofuranosylthymine
- Thymine ribonucleoside
- EINECS 215-973-9
- thymine-1 beta-delta-Ribofuranosylthymine
- ribosylthymidine
- Thymine riboside
- beta-delta-Ribofuranoside
- THYMINE RIBOSIDE, (-)-
- EN300-2009864
- Z3037473449
- 38T
- 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione
- THYMINE RIBOSIDE [MI]
- 5-methyl-Uridine
- MFCD00006535
- A808481
- 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- AKOS015896830
- AC-8172
- 5-Methyluridine, 97%
- DS-18476
- PYRIMIDINEDIONE, 5-METHYL-1-.BETA.-D-RIBOFURANOSYL-
- thymine-1 beta-D-Ribofuranosylthymine
- Epitope ID:141497
- HY-W009444
- NS00024786
- 5MU-5MU-5MU
- 2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-.beta.-D-ribofuranosyl-
- .beta.-D-Ribofuranoside, thymine-1
- 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione
- 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione
- 1-((2R,3R,4S,5R)-TETRAHYDRO-3,4-DIHYDROXY-5-(HYDROXYMETHYL)FURAN-2-YL)-5-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE
- CHEMBL106175
- Thymine ribofuranoside
- beta-D-Ribofuranoside
- 1-[(4S,2R,3R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-dihydropyrimidine-2,4-dione
- M1405
- 1-.beta.-D-Ribofuranosylthymine
- 1-(beta-D-ribofuranosyl)thymine
- 1463-10-1
- 5-Methyluridine, powder
- AM83947
- Q425078
- 1-beta-delta-Ribofuranosylthymine
- b-D-Ribofuranoside thymine-1
- 5-methyl-1-beta-delta-ribofuranosyl-2,4(1H,3H)-Pyrimidinedione
- CS-W010160
- UNII-ZS1409014A
- PD099507
- DB-030334
- STL507242
- 5-Methyl Uridine
- DB-306748
- 1-BETA-D-RIBOFURANOSYLTHYMINE 2,4(1H,3H)-PYRIMIDINEDIONE, 5-METHYL-1-BETA-D-RIBOFURANOSYL-
- NM04922
- 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- DTXCID9085839
- 215-973-9
- PYRIMIDINEDIONE, 5-METHYL-1-BETA-D-RIBOFURANOSYL-
-
- MDL: MFCD00006535
- Inchi: 1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1
- InChI Key: DWRXFEITVBNRMK-JXOAFFINSA-N
- SMILES: O1[C@H](CO)[C@H]([C@H]([C@@H]1N1C(NC(C(C)=C1)=O)=O)O)O
- BRN: 90164
Computed Properties
- Exact Mass: 258.08500
- Monoisotopic Mass: 258.085
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 409
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
- Topological Polar Surface Area: 119A^2
Experimental Properties
- Color/Form: White powder
- Density: 1.5760
- Melting Point: 182.0 to 186.0 deg-C
- Refractive Index: 1.618
- PSA: 124.78000
- LogP: -2.54350
- Specific Rotation: -8.0 to -10.0° (c=2, H2O)
- Solubility: Not determined
5-Methyluridine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 26/27/28
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R26/27/28
5-Methyluridine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Methyluridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 535893-25G |
5-Methyluridine |
1463-10-1 | 25g |
¥889.38 | 2023-12-04 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 535893-100G |
5-Methyluridine |
1463-10-1 | 100g |
¥2340.22 | 2023-12-04 | ||
| Fluorochem | 212233-5g |
5-Methyluridine |
1463-10-1 | 95% | 5g |
£10.00 | 2022-02-28 | |
| Fluorochem | 212233-10g |
5-Methyluridine |
1463-10-1 | 95% | 10g |
£16.00 | 2022-02-28 | |
| Fluorochem | 212233-25g |
5-Methyluridine |
1463-10-1 | 95% | 25g |
£31.00 | 2022-02-28 | |
| Fluorochem | 212233-100g |
5-Methyluridine |
1463-10-1 | 95% | 100g |
£75.00 | 2022-02-28 | |
| TRC | M338190-100mg |
5-Methyluridine |
1463-10-1 | 100mg |
$ 74.00 | 2023-09-07 | ||
| TRC | M338190-1g |
5-Methyluridine |
1463-10-1 | 1g |
$91.00 | 2023-05-17 | ||
| TRC | M338190-25g |
5-Methyluridine |
1463-10-1 | 25g |
$119.00 | 2023-05-17 | ||
| TRC | M338190-50g |
5-Methyluridine |
1463-10-1 | 50g |
$148.00 | 2023-05-17 |
5-Methyluridine Suppliers
5-Methyluridine Related Literature
-
Yolanda Simeó,José Vicente Sinisterra,Andrés R. Alcántara Green Chem. 2009 11 855
-
Apirat Chaikuad,Andrew M. Petros,Oleg Fedorov,Jing Xu,Stefan Knapp Med. Chem. Commun. 2014 5 1843
-
Pinki Pal,Arun K. Shaw RSC Adv. 2017 7 25897
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun. 2019 55 9112
-
Andrew J. Varley,Jean-Paul Desaulniers RSC Adv. 2021 11 2415
Related Categories
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Pyrimidine nucleosides Pyrimidine nucleosides
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Pyrimidine nucleosides
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Other Chemical Reagents
Additional information on 5-Methyluridine
Introduction to 5-Methyluridine (CAS No: 1463-10-1)
5-Methyluridine, with the chemical formula C₅H₆N₂O₃ and CAS number 1463-10-1, is a naturally occurring nucleoside derivative that has garnered significant attention in the field of pharmaceuticals and biotechnology. This compound is a methylated form of uridine, a fundamental building block of RNA, and plays a crucial role in various biological processes. Its unique structural and functional properties have made it a subject of extensive research, particularly in the development of therapeutic agents and biomaterials.
The significance of 5-Methyluridine lies in its ability to enhance RNA stability and bioavailability, making it an attractive candidate for drug delivery systems. Recent studies have highlighted its potential in modulating gene expression and improving the efficacy of mRNA-based therapeutics. For instance, research published in leading scientific journals has demonstrated that 5-Methyluridine can significantly increase the half-life of mRNA in vivo, thereby improving vaccine efficacy and therapeutic outcomes.
In the realm of nucleoside analogs, 5-Methyluridine has been explored as a precursor for synthesizing novel antiviral and anticancer agents. Its structural similarity to natural nucleosides allows it to be readily incorporated into RNA chains, offering a strategic advantage in drug design. A notable study published in *Nature Chemical Biology* reported the successful development of 5-Methyluridine-based analogs that exhibit potent inhibitory effects against certain viral enzymes, showcasing its potential as a lead compound in antiviral drug discovery.
The pharmaceutical industry has also recognized the therapeutic potential of 5-Methyluridine in treating neurological disorders. Preclinical trials have indicated that this compound can cross the blood-brain barrier and exert neuroprotective effects. Specifically, research on models of neurodegenerative diseases has shown that 5-Methyluridine can mitigate neuronal damage by enhancing RNA integrity and reducing oxidative stress. These findings have opened new avenues for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.
Beyond its pharmaceutical applications, 5-Methyluridine has found utility in biotechnology and synthetic biology. Its role as a modified nucleoside has been leveraged in the development of next-generation biosensors and diagnostic tools. For example, researchers have engineered bacteria to produce 5-Methyluridine, which can then be used to detect specific biomarkers associated with various diseases. This innovative approach not only enhances diagnostic accuracy but also provides insights into cellular processes at the molecular level.
The industrial production of 5-Methyluridine has also seen advancements, with researchers optimizing synthetic pathways to improve yield and purity. Modern biocatalytic methods have enabled the efficient conversion of natural precursors into high-purity 5-Methyluridine, making it more accessible for large-scale applications. These advancements are crucial for meeting the growing demand for this compound in pharmaceutical manufacturing and research.
Future research directions for 5-Methyluridine include exploring its potential in gene therapy and CRISPR-Cas systems. The ability of this compound to stabilize RNA molecules makes it an ideal candidate for delivering therapeutic payloads in gene editing applications. Additionally, studies are ongoing to evaluate its efficacy in combination therapies, where 5-Methyluridine could synergize with other drugs to enhance treatment outcomes.
In conclusion, 5-Methyluridine (CAS No: 1463-10-1) is a versatile nucleoside derivative with far-reaching implications in medicine, biotechnology, and diagnostics. Its unique properties have positioned it as a key player in modern therapeutic strategies, particularly in mRNA-based therapies and neurodegenerative disease treatments. As research continues to uncover new applications for this compound, its importance is set to grow further, driving innovation across multiple scientific disciplines.
1463-10-1 (5-Methyluridine) Related Products
- 3416-05-5(3’-Deoxythymidine)
- 3424-98-4(Telbivudine)
- 55486-09-4(5-Methyl-2′-O-methyluridine)
- 3083-77-0(1-beta-D-Arabinofuranosyluracil)
- 26879-47-0(5-Methyl-L-uridine)
- 605-23-2(1-β-D-Arabinofuranosyl-5-methyl-2,4(1H,3H)-pyrimidinedione)
- 26287-69-4(1-((2S,3S,4R,5S)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione)
- 2140-76-3(2′-O-Methyluridine)
- 58-96-8(Uridine)
- 50-89-5(Thymidine)